molecular formula (C6H9O5)7(C3H7O) B140806 2-Hydroxypropyl-β-cyclodextrin CAS No. 128446-35-5

2-Hydroxypropyl-β-cyclodextrin

Cat. No. B140806
M. Wt: 1541.5 g/mol
InChI Key: ODLHGICHYURWBS-LKONHMLTSA-N
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Description

2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a chemically modified derivative of β-cyclodextrin, which is known for its ability to enhance the solubility of poorly soluble drugs and thus improve their bioavailability and safety profile. The modification involves the addition of hydroxypropyl groups to the cyclodextrin molecule, which can affect the structure and properties of the cyclodextrin .

Synthesis Analysis

HPβCD is synthesized by the reaction of β-cyclodextrin with propylene oxide, resulting in the substitution of hydroxypropyl groups at various positions on the glucose units of the cyclodextrin. The degree of substitution (DS) can vary, which in turn influences the physical and chemical properties of the cyclodextrin . The synthesis process is crucial as it determines the DS and the distribution of the hydroxypropyl groups, which are key factors in the interaction of HPβCD with guest molecules .

Molecular Structure Analysis

The molecular structure of HPβCD is characterized by the presence of hydroxypropyl side groups that can be located at different positions on the glucose units. These substitutions can widen the cavity entrance of the cyclodextrin molecule and affect the hydrogen bond network between the hydroxyl groups of the side chains and the glucose units. The location and extent of substitution can significantly influence the molecular encapsulation capabilities of HPβCD .

Chemical Reactions Analysis

HPβCD can participate in various chemical reactions due to its functional groups. For instance, it has been used as a template to fabricate hollow spherical copper sulfide nanoparticle assemblies, indicating its potential in nanomaterial synthesis . Additionally, HPβCD has been immobilized onto cellulose to create a biomimetic catalyst for the synthesis of benzaldehyde, showcasing its versatility in catalysis . Direct esterification reactions with aromatic monocarboxylic acids have also been performed on HPβCD, demonstrating its reactivity and potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of HPβCD are influenced by the DS and the pattern of hydroxypropyl substitution. Studies have shown that the stability and structure of inclusion complexes formed with HPβCD are determined by the position of hydroxyl groups on the guest molecules and are relatively independent of the number of hydroxypropyl side chains on the cyclodextrin . The solubilization of various sterols and bile acids in HPβCD has been demonstrated, which is significant for applications in cell culture studies and parenteral administration . The safety profile of HPβCD has been evaluated in animal studies, showing no toxicologically meaningful differences in various parameters after administration . Quantification methods such as (1)H NMR spectroscopy have been developed for HPβCD, which is essential for quality control in pharmaceutical formulations .

Scientific Research Applications

Nanoparticle Fabrication

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been utilized as a template for fabricating hollow spherical copper sulfide nanoparticle assemblies. This process, involving sonication, results in uniform spheres with well-defined shells, highlighting the significant role of HP-β-CD in nanoparticle synthesis and assembly (Xu et al., 2006).

Anticancer Agent

Research has shown that HP-β-CD exhibits anticancer properties. It inhibits leukemic cell proliferation and induces cell-cycle arrest and apoptosis. This effect extends to various leukemia types and even drug-resistant cancer cells, positioning HP-β-CD as a promising anticancer agent (Yokoo et al., 2015).

Drug Delivery Enhancement

HP-β-CD has been identified as a crucial component in enhancing the solubility and delivery of drugs like paclitaxel. Studies demonstrate that cyclodextrin derivatives like HP-β-CD can facilitate drug absorption processes through endocytosis, indicating its vital role in pharmaceutical formulations (Réti-Nagy et al., 2015).

Solubility and Bioavailability Improvement

HP-β-CD has been effective in forming inclusion complexes with various compounds, significantly enhancing their solubility and bioavailability. This property is beneficial for drugs with low solubility, as it aids in their effective delivery and absorption (Ol’khovich et al., 2017).

Cholesterol Lowering in Retinal Cells

HP-β-CD has demonstrated the ability to lower cholesterol levels in retinal cells. This finding is significant for conditions where cholesterol accumulation is a problem, indicating its potential in treating related diseases (El-Darzi et al., 2020).

Enhanced Electrochemical Sensing

HP-β-CD, when functionalized with graphene nanoribbons, has shown potential in constructing highly sensitive electrochemical sensors. This application is pivotal in detecting and analyzing various analytes, demonstrating the versatility of HP-β-CD in sensing technologies (Zhu et al., 2016).

Future Directions

Cyclodextrins, including HP-β-CD, are emerging medicines of the new millennium . They have shown significant theoretical and practical impacts in chemistry and biology . They are also the object of numerous fundamental studies .

properties

IUPAC Name

(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18S,20S,21R,23S,25S,26R,28S,30S,31R,33S,35S,36S,37S,38S,39S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHGICHYURWBS-FOSILIAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC[C@H]1[C@H]2[C@H]([C@@H]([C@@H](O1)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@H]8[C@@H](O[C@@H](O2)[C@H]([C@@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, White or beige powder; [Sigma-Aldrich MSDS]
Record name .beta.-Cyclodextrin, 2-hydroxypropyl ethers
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxypropyl-beta-cyclodextrin
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Product Name

(2-Hydroxypropyl)-|A-cyclodextrin

CAS RN

128446-35-5
Record name .beta.-Cyclodextrin, 2-hydroxypropyl ethers
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name β-Cyclodextrin, 2-hydroxypropyl ethers
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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